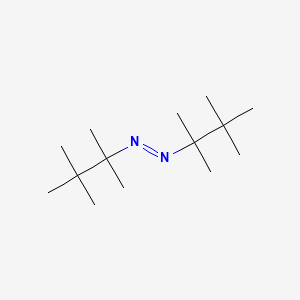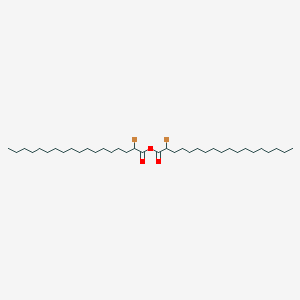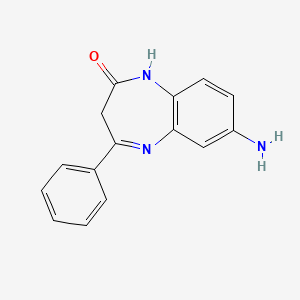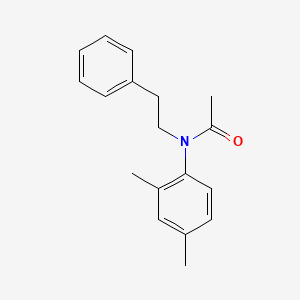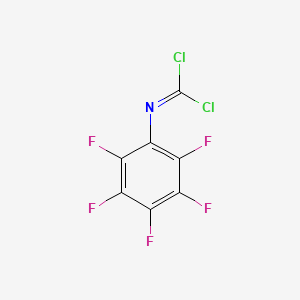
(Pentafluorophenyl)-carbonimidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dichloromethylene)pentafluoroaniline is a fluorinated aromatic amine compound It is characterized by the presence of five fluorine atoms and a dichloromethylene group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichloromethylene)pentafluoroaniline typically involves the reaction of pentafluoroaniline with dichloromethylene reagents under controlled conditions. One common method involves the use of chloropentafluorobenzene as a starting material, which undergoes a series of reactions to introduce the dichloromethylene group . The reaction conditions often require the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N-(Dichloromethylene)pentafluoroaniline may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Dichloromethylene)pentafluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of aminotetrafluorophenyl radicals.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
N-(Dichloromethylene)pentafluoroaniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Dichloromethylene)pentafluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the formation of products and intermediates. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Dichloromethylene)pentafluoroaniline include:
Pentafluoroaniline: A fluorinated aromatic amine with five fluorine atoms attached to an aniline ring.
Trifluoroaniline: An aniline derivative with three fluorine atoms.
Tetrafluoroaniline: An aniline derivative with four fluorine atoms.
Uniqueness
N-(Dichloromethylene)pentafluoroaniline is unique due to the presence of both the dichloromethylene group and the five fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications where other fluorinated anilines may not be as effective .
Properties
CAS No. |
64317-34-6 |
|---|---|
Molecular Formula |
C7Cl2F5N |
Molecular Weight |
263.98 g/mol |
IUPAC Name |
1,1-dichloro-N-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C7Cl2F5N/c8-7(9)15-6-4(13)2(11)1(10)3(12)5(6)14 |
InChI Key |
QUWAGHSXMIMHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


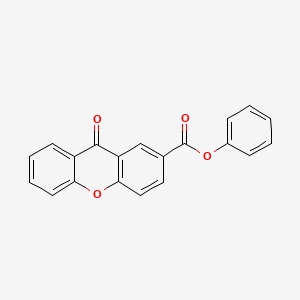
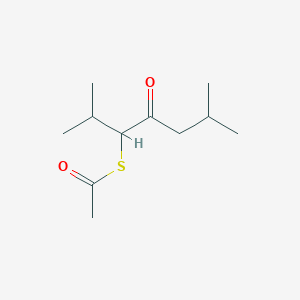
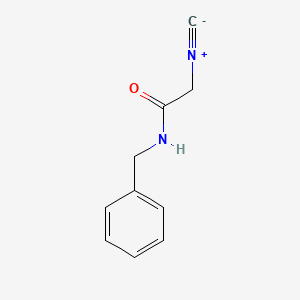

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
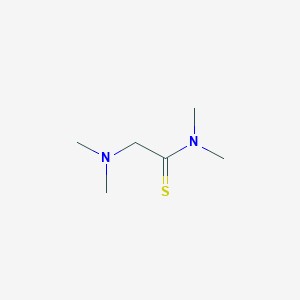
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
